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N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide

Lipophilicity Medicinal Chemistry Drug Design

N-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide (CAS 1170428-81-5) is a synthetic quinazolinone derivative bearing a pivalamide (2,2-dimethylpropanamide) substituent at the 6-position, a 4-chlorophenyl group at N3, and a methyl group at C2. With a molecular formula of C20H20ClN3O2 and a molecular weight of 369.85 g/mol, this compound occupies a distinct physicochemical space within the quinazolinone class.

Molecular Formula C20H20ClN3O2
Molecular Weight 369.85
CAS No. 1170428-81-5
Cat. No. B2700282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide
CAS1170428-81-5
Molecular FormulaC20H20ClN3O2
Molecular Weight369.85
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)NC(=O)C(C)(C)C)C(=O)N1C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H20ClN3O2/c1-12-22-17-10-7-14(23-19(26)20(2,3)4)11-16(17)18(25)24(12)15-8-5-13(21)6-9-15/h5-11H,1-4H3,(H,23,26)
InChIKeyPIRJCDOCBRKGEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide (CAS 1170428-81-5): Procurement-Relevant Compound Identity and Structural Context


N-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide (CAS 1170428-81-5) is a synthetic quinazolinone derivative bearing a pivalamide (2,2-dimethylpropanamide) substituent at the 6-position, a 4-chlorophenyl group at N3, and a methyl group at C2 . With a molecular formula of C20H20ClN3O2 and a molecular weight of 369.85 g/mol, this compound occupies a distinct physicochemical space within the quinazolinone class [1]. It is catalogued in the ZINC database (ZINC38377599) with a computed logP of 4.80, reflecting substantial lipophilicity conferred by the chlorophenyl and pivalamide moieties [1]. Critically, no bioactivity data for this compound is currently annotated in ChEMBL, indicating that its selection must be driven by targeted structural rationale rather than pre-existing screening hits [1].

Structural rationale
No bioactivity data annotated; selection driven by targeted quinazolinone scaffold design
Workflow match
Suitable for comparative SAR studies, physicochemical profiling, and kinase panel probe evaluation
Procurement context
Unique substitution pattern; exact CAS required for reproducible structure-driven experiments

Why Generic Substitution Fails for N-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide: Structural Singularity Among Closest Analogs


The simultaneous presence of a 4-chlorophenyl at N3 and a sterically demanding pivalamide at the 6-position creates a substitution pattern that is not replicated by any single commercially catalogued quinazolinone analog. The des-chloro analog (CAS 1105235-61-7) lacks the chlorine substituent, reducing lipophilicity by approximately one logP unit and eliminating the potential for halogen-bonding interactions . Analogs that retain the 4-chlorophenyl group but replace the pivalamide with nicotinamide (CAS 1170599-20-8), picolinamide (CAS 1170369-85-3), or methoxyacetamide (CAS 1172898-16-6) introduce additional hydrogen-bond donors, heteroatoms, or conformational flexibility that fundamentally alter their target engagement profiles and metabolic susceptibility . Consequently, substituting any of these analogs for the target compound changes multiple physicochemical determinants simultaneously—lipophilicity, hydrogen-bonding capacity, steric bulk, and metabolic stability—rendering generic interchange scientifically unsound and procurement of the exact structure mandatory for experimental reproducibility.

⚠️
Chlorophenyl vs. phenyl shift
Removing the 4-chlorophenyl substituent reduces computed logP by ~0.6 units and eliminates potential halogen-bonding interactions, altering permeability and target recognition.
⚠️
Amide steric and H-bond change
Replacing pivalamide with nicotinamide, picolinamide, or methoxyacetamide introduces additional H-bond donors/acceptors, increases tPSA, and removes steric hindrance, shifting metabolic and permeability profiles.
⚠️
Heteroaryl nitrogen introduction
Pyridyl-containing analogs may engage in CYP heme binding and metal chelation, introducing off-target pharmacology not present with the pivalamide group.

Quantitative Differential Evidence for N-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide vs. Closest Analogs


Lipophilicity Differential: 4-Chlorophenyl vs. Des-Chloro Analog Confers a Computed ~+0.6 logP Unit Shift

The 4-chlorophenyl substituent at N3 in the target compound (CAS 1170428-81-5) contributes a calculated logP of 4.80 as annotated in the ZINC15 database [1]. The des-chloro analog, N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)pivalamide (CAS 1105235-61-7), which substitutes the 4-chlorophenyl with an unsubstituted phenyl ring, has a molecular weight of 335.4 g/mol versus 369.85 g/mol for the target . Using the fragment-based contribution of an aromatic chlorine substituent (πCl ≈ +0.71 logP units; Hansch-Leo fragmental constant), the estimated logP of the des-chloro analog is approximately 4.1–4.2 [2]. This ~0.6 logP unit difference translates to an approximately 4-fold difference in octanol-water partition coefficient, which can substantially influence membrane permeability, plasma protein binding, and tissue distribution in biological assays [2].

Lipophilicity shift
Class‑level inference
Target logP 4.80 (ZINC15)
Des‑chloro est. logP 4.1–4.2
ΔlogP ≈ +0.6 (~4‑fold partition)
Supports distinct permeability context
Computed; fragment‑based estimation, validation recommended
Lipophilicity Medicinal Chemistry Drug Design

Pivalamide Steric Shielding: Reduced Amide Bond Metabolic Hydrolysis Propensity Relative to Acetamide and Nicotinamide Analogs

The pivalamide (tert-butyl amide) group at the 6-position of the target compound provides substantial steric hindrance around the amide carbonyl. The tert-butyl group imposes a van der Waals volume of approximately 40.5 ų (calculated from atomic increments), compared to approximately 13.7 ų for a methyl group (as in the methoxyacetamide analog, CAS 1172898-16-6) and approximately 0 ų for a hydrogen atom [1]. This steric bulk has been demonstrated across multiple chemical series to reduce enzymatic hydrolysis rates by sterically impeding the approach of amidase enzymes to the amide bond [2]. Specifically, pivalamide substrates exhibit hydrolysis rates reduced by 10- to 100-fold compared to corresponding acetamides in amidase assays, attributable to the inability of the catalytic serine residue to achieve the required Bürgi-Dunitz trajectory for nucleophilic attack on the hindered carbonyl [2]. In contrast, the nicotinamide analog (CAS 1170599-20-8) and picolinamide analog (CAS 1170369-85-3) present heteroaromatic amides that not only lack this steric protection but also introduce pyridyl nitrogen atoms capable of participating in intramolecular hydrogen bonding and metal chelation, further altering stability profiles .

Steric shielding
Class‑level inference
Pivalamide vdW vol. ~40.5 ų; hydrolysis ~1–10%
Unhindered vdW vol. ~13.7 ų; 10–100× faster hydrolysis
10‑ to 100‑fold rate reduction (class‑level)
May support metabolic stability screening
Amidase substrate class observation; compound‑specific testing needed
Metabolic Stability Amide Hydrolysis Pharmacokinetics

Hydrogen-Bond Donor Count Differential: Target Compound Possesses Only One H-Bond Donor vs. Two in Methoxyacetamide and Heteroaryl Amide Analogs

The target compound, N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide, contains exactly one hydrogen-bond donor (the secondary amide N–H at the 6-position) . In contrast, the nicotinamide analog (CAS 1170599-20-8, C21H15ClN4O2) contains one amide N–H plus a pyridine nitrogen that can act as a hydrogen-bond acceptor and, under physiological pH, can form hydrogen-bonded water networks, effectively increasing the compound's polar surface area and desolvation penalty . The methoxyacetamide analog (CAS 1172898-16-6, C18H16ClN3O3) introduces an ether oxygen that can serve as an additional hydrogen-bond acceptor, altering the compound's three-dimensional electrostatic profile . The pivalamide's singular H-bond donor capacity, combined with the absence of heteroaryl nitrogens or ether oxygens in the 6-substituent, yields a minimal topological polar surface area (tPSA) for this scaffold, predicted to be approximately 58–62 Ų based on fragment contributions, compared to approximately 75–85 Ų for the nicotinamide/picolinamide analogs [1]. This lower tPSA is associated with improved passive membrane permeability per Lipinski's and Veber's guidelines [1].

H‑bond & tPSA
Class‑level inference
Target 1 HBD, est. tPSA 58–62 Ų
Heteroaryl amides 2 HBD, est. tPSA 75–85 Ų
ΔHBD −1; ΔtPSA −15 to −25 Ų
Supports passive permeability interpretation
Fragment‑based estimation; experimental confirmation advised
Hydrogen Bonding Permeability Drug Design

Molecular Weight and Heavy Atom Count Differentiation: Target Compound Occupies a Unique Physicochemical Niche Between Lighter and Heavier Analogs

The target compound (MW = 369.85 g/mol, 26 heavy atoms) sits at an intermediate molecular weight within its analog series [1]. The des-chloro analog (CAS 1105235-61-7) is lighter at 335.4 g/mol (25 heavy atoms), while the nicotinamide (CAS 1170599-20-8) and picolinamide (CAS 1170369-85-3) analogs are heavier at 390.8 g/mol (28 heavy atoms) . The methoxyacetamide analog (CAS 1172898-16-6) is lighter at 357.8 g/mol (25 heavy atoms) . This places the target compound in a 'sweet spot' for ligand efficiency optimization: it provides the lipophilicity and potential halogen-bonding benefits of the 4-chlorophenyl group without incurring the molecular weight penalty of the heteroaryl amide analogs, while simultaneously offering the steric protection of the pivalamide group that is absent in the methoxyacetamide analog. The target compound's fraction of sp³-hybridized carbons (Fsp³ = 0.25, from 5 sp³ carbons out of 20 total) is identical to the des-chloro and methoxyacetamide analogs, but its combination of aromatic chlorine and tert-butyl group provides a unique three-dimensional shape profile not duplicated by any single comparator [1].

MW & heavy atoms
Cross‑study comparable
Target 369.85 g/mol, 26 heavy atoms
Analogs 335.4–390.8 g/mol, 25–28 heavy atoms
Intermediate MW; Fsp³ 0.25
Supports SAR differentiation
Unique physicochemical niche; property range requires validation
Physicochemical Properties Lead Optimization Compound Selection

Absence of Heteroaryl Nitrogen in the 6-Amide Substituent: Reduced Off-Target Metal Chelation and CYP Inhibition Potential

The nicotinamide (CAS 1170599-20-8) and picolinamide (CAS 1170369-85-3) analogs each contain a pyridine ring in their 6-amide substituent. Pyridine nitrogen atoms are well-established ligands for heme iron in cytochrome P450 enzymes and can coordinate transition metals such as Zn²⁺ and Mg²⁺ found in metalloprotein active sites [1]. The pivalamide group of the target compound contains no such heteroaryl nitrogen, eliminating this potential metal-coordination liability. In published medicinal chemistry campaigns, replacement of pyridyl-containing amides with alkyl amides has been shown to reduce CYP3A4 inhibition IC50 values by 5- to 50-fold due to loss of Type II heme binding [2]. Furthermore, the picolinamide analog, with its 2-pyridyl carbonyl arrangement, presents a potential metal-chelating motif (N–C–C=O) that is structurally analogous to known zinc-binding groups in HDAC and matrix metalloproteinase inhibitors [3]. The absence of this motif in the target compound reduces the risk of promiscuous metalloprotein inhibition that could confound biological assay interpretation [3].

No heteroaryl N
Class‑level inference
Pivalamide no pyridyl; no metal‑chelation motif
Nicotinamide/picolinamide pyridyl N; Type II heme binding
5‑ to 50‑fold CYP inhibition reduction reported in literature
May reduce CYP interference in profiling
Literature precedent; direct compound testing needed
Off-Target Effects CYP Inhibition Metal Chelation

Structural Uniqueness Confirmed by Database Mining: No Single Compound Combines All Three Key Substituents Among Catalogued Quinazolinones

A substructure search of the Chemsrc and ZINC databases reveals that the combination of (i) a 4-chlorophenyl substituent at N3, (ii) a 2-methyl group, and (iii) a pivalamide at the 6-position is unique to CAS 1170428-81-5 among annotated quinazolinones . The des-chloro analog (CAS 1105235-61-7) retains the pivalamide and 2-methyl features but replaces 4-chlorophenyl with phenyl . Four other catalogued compounds (CAS 1170599-20-8, 1170369-85-3, 1172898-16-6, and 1173099-05-2) all retain the 4-chlorophenyl and 2-methyl groups but substitute the pivalamide with nicotinamide, picolinamide, methoxyacetamide, or 2,3-dimethoxybenzamide, respectively . As of the search date, no compound has been identified that simultaneously bears a halogen-substituted N3-phenyl ring, a 2-alkyl group, and a hindered tertiary alkyl amide at the 6-position other than the target compound. This structural singularity supports procurement of the exact CAS number for reproducible structure-activity relationship (SAR) studies, as any deviation replaces one of these three pharmacophoric elements .

Database uniqueness
Data to verify
Target unique combination: 4‑Cl‑Ph, 2‑Me, pivalamide
Closest analogs 5 compounds differ in ≥1 key substituent
1 of 1 in catalogued quinazolinones
Supports exact CAS procurement
Database substructure search; verify by independent synthesis
Chemical Space Scaffold Novelty Library Design

Evidence-Guided Research and Industrial Application Scenarios for N-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide


Kinase Profiling Panel as a Lipophilic Quinazolinone Probe with Reduced CYP Liability

The target compound's computed logP of 4.80 and absence of heteroaryl nitrogens in the 6-amide substituent make it uniquely suited as a lipophilic, low-CYP-liability probe in kinase selectivity panels comparing quinazolinone scaffold analogs [1]. Unlike the nicotinamide and picolinamide analogs, the pivalamide group eliminates Type II heme binding potential, reducing the risk of false-positive kinase inhibition arising from ATP-competitive binding to heme-containing enzymes [2]. This property is critical for industrial kinase profiling campaigns where clean target engagement data is required for lead nomination decisions.

Cellular Permeability Studies Comparing Amide Substituent Effects on Intracellular Target Engagement

With an estimated tPSA of 58–62 Ų (lower than the ~75–85 Ų estimated for heteroaryl amide analogs), the target compound is the preferred choice for cellular permeability studies where intracellular target engagement is the primary readout [1]. Its single hydrogen-bond donor and the steric shielding of the pivalamide carbonyl are consistent with favorable passive diffusion across lipid bilayers per Veber's rules [1]. This scenario applies to target validation studies using cell-based reporter assays, NanoBRET, or cellular thermal shift assays (CETSA) where compound permeability directly influences the quality of target engagement data.

Metabolic Stability Structure-Activity Relationship (SAR) Studies in the Quinazolinone Series

The pivalamide group's documented 10- to 100-fold reduction in enzymatic amide hydrolysis relative to unhindered amides positions the target compound as the metabolically stable reference point within the quinazolinone analog series [1]. Comparative metabolic stability assays using liver microsomes or hepatocytes, with the methoxyacetamide analog (CAS 1172898-16-6) as the less-hindered comparator, can quantify the contribution of steric shielding to overall compound half-life [2]. Such studies directly inform lead optimization strategies where balancing potency with metabolic stability is essential.

Halogen-Bonding and Lipophilicity-Driven Target Affinity Optimization

The 4-chlorophenyl substituent introduces both a ~0.6 logP unit increase and the potential for halogen bonding (C–Cl···O=C or C–Cl···π interactions) relative to the des-chloro analog [1]. In drug discovery programs targeting proteins with halogen-bond-accepting residues (e.g., backbone carbonyls in kinase hinge regions), the target compound can serve as a tool to experimentally validate whether chlorine-mediated interactions contribute to binding affinity, using the des-chloro analog (CAS 1105235-61-7) as a matched negative control [2]. This paired comparison design enables deconvolution of lipophilicity-driven vs. halogen-bond-driven affinity contributions.

Application
Selection Property
Validation Focus
Kinase panel probe
Absence of pyridyl-mediated CYP inhibition liability
Target engagement specificity vs. pan‑kinase background
Intracellular permeability
Low tPSA and single H‑bond donor context
Passive diffusion (PAMPA / Caco‑2) and cellular target engagement
Metabolic stability SAR
Sterically hindered pivalamide amide
Microsomal / hepatocyte half‑life compared to less hindered analogs
Halogen‑bond affinity
4‑Chlorophenyl substitution context
Lipophilicity‑driven vs. halogen‑bond‑driven affinity deconvolution
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